![molecular formula C12H14N2 B13183589 Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
Methyl[2-(quinolin-4-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[2-(quinolin-4-yl)ethyl]amine: is a compound that features a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic structure Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(quinolin-4-yl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and an appropriate alkylating agent.
Alkylation: The quinoline is alkylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Amine Introduction: The resulting intermediate is then reacted with an amine source, such as ethylamine, under controlled conditions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: Methyl[2-(quinolin-4-yl)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Methyl[2-(quinolin-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl[2-(quinolin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methylated derivative of quinoline.
4-Aminoquinoline: Contains an amino group at the 4-position of the quinoline ring.
Uniqueness
Methyl[2-(quinolin-4-yl)ethyl]amine is unique due to the presence of both a methyl group and an ethylamine side chain, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
N-methyl-2-quinolin-4-ylethanamine |
InChI |
InChI=1S/C12H14N2/c1-13-8-6-10-7-9-14-12-5-3-2-4-11(10)12/h2-5,7,9,13H,6,8H2,1H3 |
InChIキー |
PVMTZHLUATZJLU-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=CC=NC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


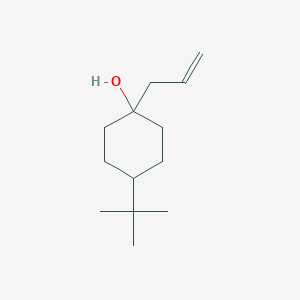

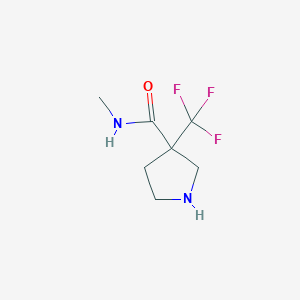
![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)
![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)
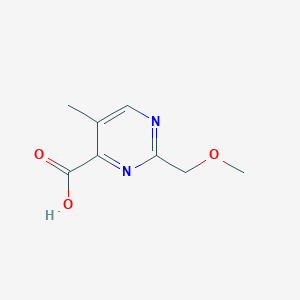
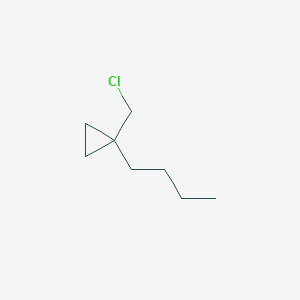
![6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
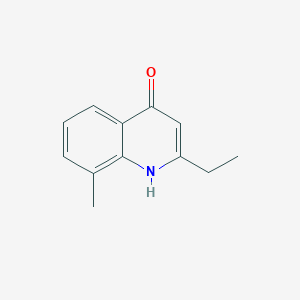
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)
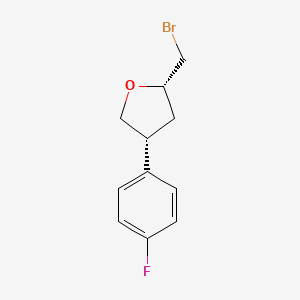
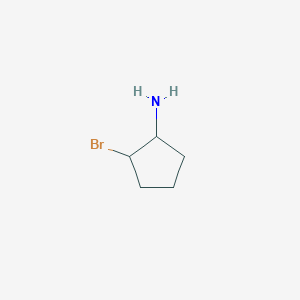
![8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13183587.png)
